(4-Methylsulfanyl-benzylamino)-acetic acid (4-Methylsulfanyl-benzylamino)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13380334
InChI: InChI=1S/C10H13NO2S/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
SMILES: CSC1=CC=C(C=C1)CNCC(=O)O
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol

(4-Methylsulfanyl-benzylamino)-acetic acid

CAS No.:

Cat. No.: VC13380334

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

(4-Methylsulfanyl-benzylamino)-acetic acid -

Specification

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
IUPAC Name 2-[(4-methylsulfanylphenyl)methylamino]acetic acid
Standard InChI InChI=1S/C10H13NO2S/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Standard InChI Key ILPGKKQLKUVMDB-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CNCC(=O)O
Canonical SMILES CSC1=CC=C(C=C1)CNCC(=O)O

Introduction

Structural and Chemical Properties

The molecular formula of (4-methylsulfanyl-benzylamino)-acetic acid is C₁₀H₁₃NO₂S, with a molecular weight of 227.28 g/mol. Its IUPAC name is 2-[(4-methylsulfanylphenyl)methylamino]acetic acid, and its structure features:

  • A benzylamine group (C₆H₅CH₂NH₂) modified with a methylsulfanyl (-S-CH₃) substituent at the para position.

  • An acetic acid (-CH₂COOH) moiety bonded to the amine group.

Key Physicochemical Data

PropertyValueSource Analogy
Melting PointNot reportedAnalog: 136–140°C
Boiling PointNot reportedAnalog: 443°C
Density~1.4 g/cm³ (estimated)
LogP (Partition Coefficient)~-0.21 (estimated)
Water SolubilitySlight

The methylsulfanyl group enhances lipophilicity compared to unsubstituted benzylamino-acetic acids, potentially improving membrane permeability in biological systems .

Synthetic Routes and Methodologies

Multi-Step Organic Synthesis

A related compound, [isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid, is synthesized via:

  • Benzylamine Modification: Introducing the methylsulfanyl group via thioetherification.

  • Amine-Alkylation: Reacting the modified benzylamine with bromoacetic acid or its esters.

  • Hydrolysis: Converting esters to carboxylic acids under acidic or basic conditions.

Analytical Characterization

Spectroscopic Methods

  • NMR: Expected signals include:

    • δ 2.5 ppm (singlet, S-CH₃).

    • δ 3.8 ppm (multiplet, CH₂NH).

    • δ 7.2–7.4 ppm (aromatic protons).

  • Mass Spectrometry: Molecular ion peak at m/z 227.28 (C₁₀H₁₃NO₂S).

Chromatographic Techniques

  • HPLC: Retention time varies with mobile phase (e.g., 8–12 minutes using C18 column and acetonitrile/water).

Applications and Industrial Relevance

Medicinal Chemistry

The methylsulfanyl group’s electron-rich nature may enhance binding to hydrophobic enzyme pockets, making the compound a candidate for:

  • Neuroprotective agents (via MAO-B inhibition) .

  • Anticancer agents (through reactive oxygen species modulation).

Material Science

Sulfur-containing aromatics are used in:

  • Liquid crystals (due to polarizable S-CH₃ groups).

  • Polymer additives (as stabilizers or crosslinkers).

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current methods for analogs yield ≤80% ; catalytic systems (e.g., palladium) could enhance efficiency.

  • Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).

Biological Screening

Priority areas include:

  • MAO-B inhibition assays.

  • In vivo pharmacokinetic studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator